molecular formula C6H15N B3370821 2-Methylpentan-3-amine CAS No. 54287-41-1

2-Methylpentan-3-amine

Cat. No.: B3370821
CAS No.: 54287-41-1
M. Wt: 101.19 g/mol
InChI Key: JYNQKCFJPQEXSL-UHFFFAOYSA-N
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Description

2-Methylpentan-3-amine is an organic compound with the molecular formula C6H15N. It is a type of amine, specifically a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is also known by its IUPAC name, 2-methyl-3-pentanamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpentan-3-amine can be synthesized through various methods. One common approach involves the reductive amination of 2-methylpentan-3-one. This process typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) in the presence of an amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of nitriles or the amination of alcohols. These methods are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylpentan-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpentan-3-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpentan-3-amine is unique due to its specific structure, which includes a branched carbon chain. This structural feature influences its reactivity and interactions with other molecules, making it distinct from simpler amines like methylamine .

Properties

IUPAC Name

2-methylpentan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-6(7)5(2)3/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNQKCFJPQEXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597559
Record name 2-Methylpentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54287-41-1
Record name 2-Methylpentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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